2-[[4-[2-(3-Methylphenoxy)ethyl]piperazin-1-yl]methyl]pyrazine
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Overview
Description
2-[[4-[2-(3-Methylphenoxy)ethyl]piperazin-1-yl]methyl]pyrazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyrazine ring substituted with a piperazine moiety, which is further linked to a 3-methylphenoxyethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[2-(3-Methylphenoxy)ethyl]piperazin-1-yl]methyl]pyrazine typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 3-Methylphenoxyethyl Bromide: This intermediate is synthesized by reacting 3-methylphenol with ethylene dibromide in the presence of a base such as potassium carbonate.
Formation of 1-(2-(3-Methylphenoxy)ethyl)piperazine: The bromide intermediate is then reacted with piperazine in a nucleophilic substitution reaction to form the desired piperazine derivative.
Coupling with Pyrazine: Finally, the piperazine derivative is coupled with pyrazine-2-carbaldehyde under reductive amination conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[4-[2-(3-Methylphenoxy)ethyl]piperazin-1-yl]methyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-[[4-[2-(3-Methylphenoxy)ethyl]piperazin-1-yl]methyl]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting the central nervous system.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[[4-[2-(3-Methylphenoxy)ethyl]piperazin-1-yl]methyl]pyrazine involves its interaction with specific molecular targets in the body. The compound is believed to modulate neurotransmitter receptors, particularly those involved in the central nervous system. This modulation can lead to changes in neurotransmitter release and receptor activity, which may account for its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl]methyl]pyrazine
- 2-[[4-[2-(3-Chlorophenoxy)ethyl]piperazin-1-yl]methyl]pyrazine
- 2-[[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]methyl]pyrazine
Uniqueness
2-[[4-[2-(3-Methylphenoxy)ethyl]piperazin-1-yl]methyl]pyrazine is unique due to the presence of the 3-methylphenoxyethyl group, which can influence its pharmacokinetic properties and biological activity. This structural feature may enhance its ability to cross the blood-brain barrier and interact with central nervous system targets more effectively compared to similar compounds.
Properties
IUPAC Name |
2-[[4-[2-(3-methylphenoxy)ethyl]piperazin-1-yl]methyl]pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-16-3-2-4-18(13-16)23-12-11-21-7-9-22(10-8-21)15-17-14-19-5-6-20-17/h2-6,13-14H,7-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCENYHKNTWZFLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2CCN(CC2)CC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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